molecular formula C14H21NO2 B13034572 (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Cat. No.: B13034572
M. Wt: 235.32 g/mol
InChI Key: CIKYJZRUAPGXPM-AWEZNQCLSA-N
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Description

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chiral organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a methoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting 4-bromophenol with cyclopentanol in the presence of a base such as potassium carbonate and a phase transfer catalyst.

    Introduction of the Methoxyethylamine Group: The intermediate is then reacted with ®-2-chloro-1-methoxyethane in the presence of a suitable base like sodium hydride to introduce the methoxyethylamine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine moiety.

    Reduction: Reduction reactions can be performed on the phenyl ring or the methoxyethylamine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Methoxyphenyl)-2-methoxyethylamine
  • (1R)-1-(4-Cyclopentyloxyphenyl)-2-ethoxyethylamine

Uniqueness

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is unique due to the presence of the cyclopentyloxy group, which can impart distinct steric and electronic properties compared to similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1R)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m0/s1

InChI Key

CIKYJZRUAPGXPM-AWEZNQCLSA-N

Isomeric SMILES

COC[C@@H](C1=CC=C(C=C1)OC2CCCC2)N

Canonical SMILES

COCC(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

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